2-(4-tert-butylphenyl)-7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
2-[4-(TERT-BUTYL)PHENYL]-7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound that features a unique combination of functional groups and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical processes.
Properties
Molecular Formula |
C24H25N5O |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-10-(furan-2-ylmethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H25N5O/c1-15-16(2)28(13-19-7-6-12-30-19)22-20(15)23-26-21(27-29(23)14-25-22)17-8-10-18(11-9-17)24(3,4)5/h6-12,14H,13H2,1-5H3 |
InChI Key |
ZULGRSZGRJTSQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)C(C)(C)C)CC5=CC=CO5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(TERT-BUTYL)PHENYL]-7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step organic reactionsCommon reagents used in these steps include various halogenated intermediates, organometallic reagents, and catalysts to facilitate coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the production while maintaining control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-[4-(TERT-BUTYL)PHENYL]-7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to modify the substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substituting agents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(TERT-BUTYL)PHENYL]-7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(TERT-BUTYL)PHENYL]-7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- **4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine
- **4-tert-butyl-2-(4-tert-butyl-2-pyridyl)pyridine
Uniqueness
2-[4-(TERT-BUTYL)PHENYL]-7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE stands out due to its unique combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
